Cas no 2229015-12-5 (3-4-(difluoromethoxy)-2-fluorophenyloxolane-2,5-dione)

3-4-(Difluoromethoxy)-2-fluorophenyloxolane-2,5-dione is a fluorinated heterocyclic compound featuring a difluoromethoxy and fluorine substituent on a phenyl ring fused to an oxolane-2,5-dione core. This structure imparts unique reactivity and stability, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. The difluoromethoxy group enhances metabolic stability and lipophilicity, while the fluorine substituent can influence electronic properties and binding affinity. The oxolane-2,5-dione moiety offers versatility for further functionalization. Its well-defined stereochemistry and high purity make it suitable for precision applications in drug discovery and material science. The compound’s synthetic utility lies in its ability to serve as a building block for complex molecules requiring fluorinated motifs.
3-4-(difluoromethoxy)-2-fluorophenyloxolane-2,5-dione structure
2229015-12-5 structure
Product Name:3-4-(difluoromethoxy)-2-fluorophenyloxolane-2,5-dione
CAS No:2229015-12-5
MF:C11H7F3O4
MW:260.166094064713
CID:5926335
PubChem ID:165885730
Update Time:2025-05-21

3-4-(difluoromethoxy)-2-fluorophenyloxolane-2,5-dione Chemical and Physical Properties

Names and Identifiers

    • 3-4-(difluoromethoxy)-2-fluorophenyloxolane-2,5-dione
    • EN300-1967142
    • 3-[4-(difluoromethoxy)-2-fluorophenyl]oxolane-2,5-dione
    • 2229015-12-5
    • Inchi: 1S/C11H7F3O4/c12-8-3-5(17-11(13)14)1-2-6(8)7-4-9(15)18-10(7)16/h1-3,7,11H,4H2
    • InChI Key: WFIYCDBHQFVXCN-UHFFFAOYSA-N
    • SMILES: FC1C=C(C=CC=1C1C(=O)OC(C1)=O)OC(F)F

Computed Properties

  • Exact Mass: 260.02964319g/mol
  • Monoisotopic Mass: 260.02964319g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 347
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 52.6Ų

3-4-(difluoromethoxy)-2-fluorophenyloxolane-2,5-dione Pricemore >>

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Additional information on 3-4-(difluoromethoxy)-2-fluorophenyloxolane-2,5-dione

Introduction to 3-4-(difluoromethoxy)-2-fluorophenyloxolane-2,5-dione (CAS No: 2229015-12-5)

3-4-(difluoromethoxy)-2-fluorophenyloxolane-2,5-dione, identified by the CAS number 2229015-12-5, is a fluorinated heterocyclic compound that has garnered significant attention in the field of medicinal chemistry and drug discovery. This compound belongs to a class of molecules characterized by the presence of multiple fluorine atoms and oxygen-containing functional groups, which contribute to its unique chemical properties and potential biological activities. The structural motif of this compound, featuring a phenyloxolane core with substituents at the 3, 4, and 2 positions, makes it an intriguing candidate for further exploration in synthetic chemistry and pharmacological research.

The fluorophenyloxolane scaffold is particularly noteworthy due to its ability to enhance metabolic stability and binding affinity in drug candidates. The introduction of fluorine atoms at the 2 and 4 positions, along with a difluoromethoxy group at the 3 position, introduces a high degree of electronic and steric modulation. This modulation can significantly influence the compound's interaction with biological targets, making it a valuable scaffold for designing novel therapeutic agents.

In recent years, there has been a growing interest in fluorinated compounds due to their diverse pharmacological properties. Fluorine atoms can affect molecular interactions through their electronegativity, size, and ability to participate in dipole-dipole interactions. The presence of multiple fluorine atoms in 3-4-(difluoromethoxy)-2-fluorophenyloxolane-2,5-dione enhances its potential as a bioactive molecule by improving both lipophilicity and binding affinity. These properties are crucial for the development of drugs that require efficient delivery to target tissues and sustained activity.

One of the most compelling aspects of this compound is its structural versatility. The phenyloxolane ring system provides a rigid framework that can be further functionalized to tailor specific biological activities. For instance, the difluoromethoxy group at the 3 position can serve as a handle for further derivatization, allowing chemists to explore new analogs with enhanced potency or selectivity. This flexibility makes 3-4-(difluoromethoxy)-2-fluorophenyloxolane-2,5-dione a promising candidate for use in structure-based drug design.

Recent studies have highlighted the importance of fluorinated heterocycles in medicinal chemistry. These compounds have shown promise in various therapeutic areas, including oncology, inflammation, and central nervous system disorders. The unique electronic properties of fluorine atoms can lead to improved pharmacokinetic profiles, such as increased bioavailability and reduced metabolic degradation. This has made fluorinated compounds attractive for drug development efforts worldwide.

The synthesis of 3-4-(difluoromethoxy)-2-fluorophenyloxolane-2,5-dione presents an interesting challenge due to the need for precise control over regioselectivity and functional group compatibility. Advanced synthetic methodologies are required to introduce fluorine atoms at specific positions while maintaining the integrity of the oxolane ring. Techniques such as cross-coupling reactions, nucleophilic substitution, and metal-catalyzed transformations have been employed to achieve this goal.

From a computational chemistry perspective, understanding the electronic structure of this compound is essential for predicting its biological behavior. Density functional theory (DFT) calculations have been used to model the interactions between 3-4-(difluoromethoxy)-2-fluorophenyloxolane-2,5-dione and potential biological targets. These studies have provided valuable insights into how fluorine substitution affects molecular interactions and binding affinity.

The potential applications of this compound extend beyond traditional drug discovery. Its unique structural features make it a valuable tool for developing probes and inhibitors for biochemical pathways relevant to human health. By targeting specific enzymes or receptors with high selectivity, researchers can gain deeper insights into disease mechanisms and develop more effective therapeutic strategies.

In conclusion,3-4-(difluoromethoxy)-2-fluorophenyloxolane-2,5-dione (CAS No: 2229015-12-5) represents an exciting opportunity for innovation in medicinal chemistry. Its structural complexity and functional diversity make it a promising candidate for further exploration in both academic research and industrial drug development. As our understanding of fluorinated compounds continues to grow,this molecule will likely play a significant role in advancing therapeutic interventions across multiple disease areas.

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